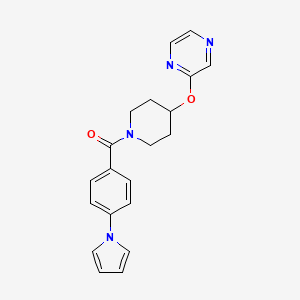![molecular formula C18H16N2O4S2 B3004439 1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea CAS No. 2309191-79-3](/img/structure/B3004439.png)
1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BDTU, and it is a urea-based compound that has been synthesized through a multi-step process. BDTU has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of BDTU is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BDTU has also been found to inhibit the growth of fungal cells by disrupting their cell walls. Additionally, BDTU has been found to bind to amyloid beta peptides, which are associated with Alzheimer's disease.
Biochemical and physiological effects:
BDTU has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, including proteasomes and histone deacetylases. Additionally, BDTU has been found to induce the expression of various genes, including those involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDTU has several advantages for lab experiments. It has been found to be stable in various conditions, including in the presence of light and oxygen. Additionally, BDTU has been found to have low toxicity in various cell lines. However, BDTU has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, BDTU has limited solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of BDTU. One potential direction is the development of BDTU as a therapeutic agent for various types of cancer. Additionally, BDTU could be studied as a potential treatment for fungal infections. Further research could also be conducted to better understand the mechanism of action of BDTU and its potential as a diagnostic tool for Alzheimer's disease. Finally, future studies could focus on developing more efficient and cost-effective methods for synthesizing BDTU.
Métodos De Síntesis
BDTU is a complex compound that requires a multi-step synthesis process. The synthesis of BDTU begins with the reaction of 5-bromo-2-thiophenecarboxylic acid with 1,3-benzodioxole in the presence of a coupling agent. This reaction produces 5-(1,3-benzodioxol-5-yl)thiophene-2-carboxylic acid. The next step involves the reaction of this intermediate with 2-mercapto-5-thiophen-2-yl-1,3,4-oxadiazole in the presence of a coupling agent. This reaction produces 5-(2-mercapto-5-thiophen-2-yl-1,3,4-oxadiazol-yl)thiophene-2-carboxylic acid. The final step involves the reaction of this intermediate with 2-amino-2-(2-hydroxyethyl)thiophene in the presence of a coupling agent. This reaction produces BDTU.
Aplicaciones Científicas De Investigación
BDTU has been studied for its potential therapeutic applications. It has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer. BDTU has also been studied for its potential as an antifungal agent. Additionally, BDTU has been studied for its potential as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-13(17-4-3-16(26-17)11-5-6-25-9-11)8-19-18(22)20-12-1-2-14-15(7-12)24-10-23-14/h1-7,9,13,21H,8,10H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKCYKNZWWWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3004360.png)

![1,1,1-Trifluoro-2-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B3004364.png)
![1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3004365.png)
![N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3004368.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)

![2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3004373.png)
![8-[(4-methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3004374.png)
![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3004377.png)

![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)